2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine is a complex organic compound characterized by its unique molecular structure, which includes a chloro and fluoro substituent on the phenyl ring and a methyl group on the imidazo[1,2-a]pyridine core[_{{{CITATION{{{_1{2- (2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo 1,2-
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the cyclization of an appropriate precursor, such as 2-amino-8-methylpyridine, with a chloro- or fluoro-substituted phenol derivative under acidic conditions[_{{{CITATION{{{1{2- (2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo 1,2-[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2- (2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo 1,2-[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific biological pathways or diseases.
Industry: In the industrial sector, it can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
8-Chloro-2-ethylimidazo[1,2-a]pyrazine
2-Phenyl-3-methylimidazo[1,2-a]pyridine
Uniqueness: 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine stands out due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity compared to other similar compounds.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and enhance our understanding of its properties and uses.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c1-10-3-2-6-19-8-12(18-15(10)19)9-20-14-5-4-11(17)7-13(14)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQJFRYOHIIHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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